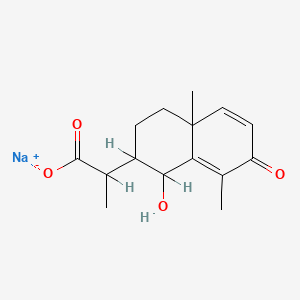
2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)- is a complex organic compound with a unique structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by its multiple functional groups, including a hydroxy group, a carboxyl group, and a ketone group
Métodos De Preparación
The synthesis of 2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)- involves several steps. The starting material is typically naphthalene, which undergoes a series of reactions to introduce the necessary functional groups. Common synthetic routes include:
Oxidation: Naphthalene is oxidized to form naphthaleneacetic acid.
Hydrogenation: The naphthaleneacetic acid is then hydrogenated to introduce the hexahydro structure.
Functional Group Introduction: Various reagents are used to introduce the hydroxy, ketone, and carboxyl groups.
Salt Formation: The final step involves the formation of the monosodium salt.
Industrial production methods often involve similar steps but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The carboxyl group can undergo nucleophilic substitution reactions to form esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its effects on cell signaling pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)- involves its interaction with specific molecular targets and pathways. The hydroxy and carboxyl groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The ketone group can also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar compounds to 2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)- include:
2-Naphthylacetic acid: Lacks the hexahydro structure and additional functional groups.
1-Naphthaleneacetic acid: Differs in the position of the acetic acid group.
Naphthalene-1,2-dicarboxylic acid: Contains two carboxyl groups instead of one.
The uniqueness of 2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)- lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
6106-18-9 |
|---|---|
Fórmula molecular |
C15H19NaO4 |
Peso molecular |
286.30 g/mol |
Nombre IUPAC |
sodium;2-(1-hydroxy-4a,8-dimethyl-7-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C15H20O4.Na/c1-8(14(18)19)10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)17;/h5,7-8,10,13,17H,4,6H2,1-3H3,(H,18,19);/q;+1/p-1 |
Clave InChI |
QSSKJSNGFQIMAP-UHFFFAOYSA-M |
SMILES canónico |
CC1=C2C(C(CCC2(C=CC1=O)C)C(C)C(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



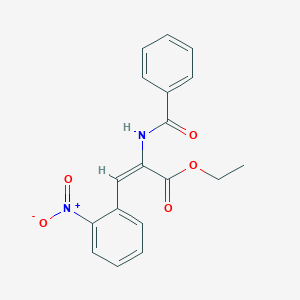

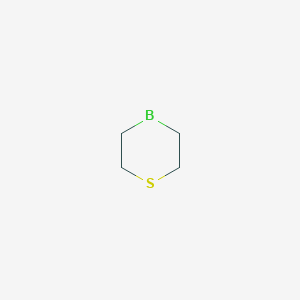
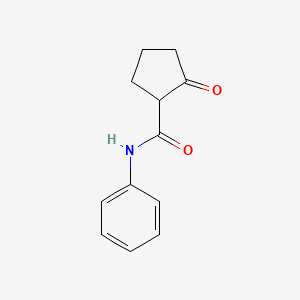


![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide](/img/structure/B14739044.png)
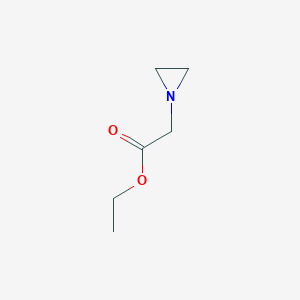
![ethyl [(7-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetate](/img/structure/B14739051.png)
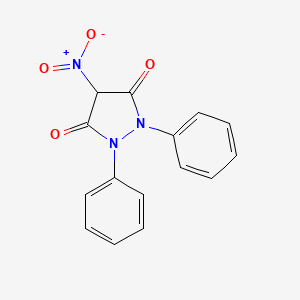

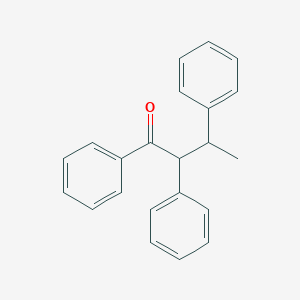
![N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide](/img/structure/B14739071.png)
